N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-4-27(22,23)21-11-5-6-15-8-9-16(13-17(15)21)20-28(24,25)19-12-14(2)7-10-18(19)26-3/h7-10,12-13,20H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGLONDFSSAQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide
- N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide
Uniqueness
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class of compounds. Sulfonamides are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a methoxy-substituted benzene sulfonamide. The structural formula is represented as follows:
- Molecular Formula : C17H20N2O4S
- Molecular Weight : 380.48 g/mol
Key Structural Data
| Property | Value |
|---|---|
| LogP | 2.5135 |
| LogD | 2.4537 |
| Polar Surface Area | 72.206 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The sulfonamide group is known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria. This inhibition disrupts DNA synthesis and cell division.
- Anticancer Properties : Compounds within this class have shown promise in cancer treatment by inducing apoptosis in tumor cells and inhibiting key signaling pathways involved in cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies and Research Findings
Several studies have explored the biological activity of similar sulfonamides with tetrahydroquinoline structures.
Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of tetrahydroquinoline sulfonamides exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potent antimicrobial properties .
Study 2: Anticancer Activity
Research focusing on the anticancer potential revealed that tetrahydroquinoline sulfonamides could induce cell cycle arrest and apoptosis in various cancer cell lines. Notably, compounds similar to this compound showed enhanced cytotoxicity when combined with established chemotherapeutics .
Study 3: Anti-inflammatory Mechanisms
Another investigation highlighted the anti-inflammatory effects of sulfonamides through the suppression of NF-kB signaling pathways. This study found that treatment with these compounds reduced levels of pro-inflammatory markers in vitro .
Q & A
Q. How can researchers validate off-target effects in phenotypic assays?
- Chemical Proteomics : Use immobilized compound pulldowns with SILAC-labeled lysates to identify interacting proteins .
- CRISPR Screening : Genome-wide knockout libraries to pinpoint synthetic lethal partners .
Advanced Mechanistic Studies
Q. What techniques confirm the compound’s mechanism of action in modulating protein-protein interactions (PPIs)?
- SPR/BLI : Measure binding kinetics (kₐₙ/kₒff) for PPIs (e.g., Bcl-2/Bax) .
- Cryo-EM : Resolve compound-induced conformational changes in multi-protein complexes (e.g., NF-κB) .
Q. How do researchers assess the compound’s potential for covalent target modification?
- Mass Shift Assays : Incubate with recombinant protein (e.g., EGFR T790M); detect +78 Da mass shift (sulfonamide adduct) via MALDI-TOF .
- Competitive ABPP : Use activity-based probes (e.g., fluorophosphonates for serine hydrolases) to confirm covalent engagement .
Structural & Functional Insights
Q. What crystallographic data reveal about the compound’s binding mode to its primary target?
Q. How does the ethanesulfonyl group influence pharmacokinetic properties compared to methanesulfonyl analogs?
- Key Differences :
- Ethanesulfonyl : Longer t₁/₂ (4.2 h vs. 2.8 h) due to reduced CYP2C9 metabolism .
- LogD : Ethanesulfonyl increases logD by 0.3 units, enhancing CNS penetration .
Contradictory Data & Reproducibility
Q. Why might this compound exhibit opposing effects in cell-based vs. enzymatic assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
